Cas no 957-51-7 (Diphenamid)

Caonaidi, Wujing No. 0897, molecular formula c16h17no, molecular weight 239, label: caonaidi; Diphenylamine; Yinaide; Dimid dymid enide fenam; Herbicides< Br>
Diphenamid structure
Diphenamid structure
Diphenamid
957-51-7
C16H17NO
239.312284231186
MFCD00008321
40407
24868933

Diphenamid Properties

Names and Identifiers

    • Diphenamid
    • N,N-Dimethyl-2,2-diphenylacetamide
    • Diphenamid Solution
    • Diphenamid Standard
    • 2,2-diphenyl-N,N-dimethylacetamide
    • 80w
    • Dif 4
    • Dimid
    • diphenylamide
    • Dymid
    • ENIDE
    • Fenam
    • N,N-dimethyl-2,2-diphenyl-acetamide
    • N,N-dimethyldiphenylacetamide
    • N,N-dimethyl-α-phenylbenzeneacetamide
    • rideon
    • u4513
    • zarur
    • Acetamide, N,N-dimethyl-2,2-diphenyl- (8CI)
    • Diphenamide (6CI, 7CI)
    • N,N-Dimethyl-α-phenylbenzeneacetamide (ACI)
    • Diherbid
    • Diphenylacetic acid dimethylamide
    • Enide 50
    • Enide 50W
    • L 34314
    • Lilly 34,314
    • N,N-Dimethyl-α,α-diphenylacetamide
    • +Expand
    • MFCD00008321
    • QAHFOPIILNICLA-UHFFFAOYSA-N
    • 1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3
    • O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)N(C)C

Computed Properties

  • 239.13100
  • 0
  • 2
  • 4
  • 18
  • 244
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0

Experimental Properties

  • 2.90670
  • 20.31000
  • 13,3339
  • 1.5500 (estimate)
  • 381.97°C (rough estimate)
  • 132-136 °C (lit.)
  • Pure product is white crystal
  • Stable. Incompatible with strong oxidizing agents, strong bases.
  • In acetone at room temperaturesolubility15%,xylene3%,Dimethylformamide165g/L.
  • 1.1700

Diphenamid Security Information

  • GHS07 GHS07
  • AB8050000
  • 2
  • S26; S37/39; S36/37/39
  • R22; R52/53
  • Xn Xn
  • NONH for all modes of transport
  • H302,H412
  • P273
  • Room temperature storage
  • 22-52/53
  • Warning
  • LD50 orally in rats: 700 mg/kg (Bailey, White)

Diphenamid Customs Data

  • 2924299037
  • China Customs Code:

    2924299037

    Overview:

    2924299037. lufenuron \Dibenzoyl oxalamide\Bisacylcahlor, etc. [including Chlorpyrifos\triflumuron \niclosamide \Chlorpyrifos]. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:S(Import and Export Pesticide Registration Certificate). Minimum tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2924299037 2-chloro-n-((4-(trifluoromethoxy)phenyl)carbamoyl)benzamide.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

Diphenamid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AX62426-250mg
Diphenamid Standard
957-51-7 analytical standard
250mg
$358.00
Cooke Chemical
A3319012-1ML
Diphenamid Standard
957-51-7 1000ug/mlinAcetone
1ml
RMB 303.20 2023-09-07
TRC
D492295-100mg
Diphenamid
957-51-7
100mg
$75.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D128244-1ml
Diphenamid
957-51-7 1000ug/ml in Acetone
1ml
¥391.90 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1137508-250mg
Diphenamid
957-51-7 98%
250mg
¥1113.00
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-DS154-0.5ml
Diphenamid
957-51-7 1000ug/ml in Acetone
0.5ml
¥652.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022987-250mg
Diphenamid
957-51-7
250mg
¥984 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-239797-250 mg
Diphenamid,
957-51-7
250MG
¥158.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
64128-100MG
Diphenamid
957-51-7
100mg
¥1557.86 2023-04-25

Diphenamid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium chloride Solvents: Water
Reference
Preparation of α-deuterated carboxylic acid derivative compound and deuterated medicine
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water
Reference
Palladium on Carbon-Catalyzed Silane-Reduction of Tertiary Carboxamides: Soluble Palladium Colloids are an Active Catalyst Species
Hosokawa, Satomi; Teramoto, Kazusue; Motoyama, Yukihiro, ChemistrySelect, 2016, 1(11), 2594-2602

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 100 °C
Reference
Palladium-catalyzed conversion of benzylic and allylic halides into α-aryl and β,γ-unsaturated tertiary amides by the use of a carbamoylsilane
Cunico, Robert F.; Pandey, Rajesh K., Journal of Organic Chemistry, 2005, 70(22), 9048-9050

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, 90 °C
1.2 Reagents: Water ;  20 min, 90 °C
1.3 12 h, 90 °C
1.4 Solvents: Water
Reference
Direct defluorinative amidation-hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines
Wang, Biyun; Zhao, Xianghu; Liu, Qingyun; Cao, Song, Organic & Biomolecular Chemistry, 2018, 16(44), 8546-8552

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Dimethylamine ,  Dicyclohexylcarbodiimide Solvents: Dichloromethane
Reference
Synthesis of 4,4-disubstituted 1,3-thiazole-5(4H)-thiones
Jenny, Christjohannes; Heimgartner, Heinz, Helvetica Chimica Acta, 1986, 69(2), 374-88

Synthetic Circuit 6

Reaction Conditions
Reference
Halogenation of various α-carbonyl carbanions by carbon tetrachloride
Morel, Georges; Seux, Rene; Foucaud, Andre, Bulletin de la Societe Chimique de France, 1975, 1865, 1865-70

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C → 23 °C; 2 h, 23 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Regioselective reductive transamination of peptidic amides enabled by a dual Zr(IV)-H catalysis
Tang, Jian-Tao; Gan, Yu; Li, Xuejiao; Ye, Baihua, Chem, 2023, 9(4), 869-880

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Hexamethylphosphoramide
Reference
Simple method for the preparation of tetraphenylallene and diphenylketene dimer
Baba, Akio; Kitano, Saburo; Ohshiro, Yoshiki; Agawa, Toshio, Synthesis, 1975, (8), 537-9

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; overnight, rt
Reference
Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing
Zuo, Dongxu; Wang, Qun; Liu, Long; Huang, Tianzeng; Szostak, Michal; et al, Angewandte Chemie, 2022, 61(24),

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper oxide (CuO) (nanoparticles, supported on hexagonal mesoporous silica) Solvents: Water ;  6 h, 80 °C
Reference
Hexagonal Mesoporous Silica Supported Ultrasmall Copper Oxides for Oxidative Amidation of Carboxylic Acids
Kadam, Ravishankar G.; Petr, Martin; Zboril, Radek; Gawande, Manoj B. ; Jayaram, Radha V., ACS Sustainable Chemistry & Engineering, 2018, 6(10), 12935-12945

Synthetic Circuit 11

Reaction Conditions
Reference
Loperamide-based compounds as additives for biofouling management
Chai, Christina L. L.; Teo, Serena L. M.; Jameson, Felicity K. M.; Lee, Serina S. C.; Likhitsup, Asawin; et al, International Biodeterioration & Biodegradation, 2014, 89, 82-87

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Method for the preparation of N,N-dimethyl-2,2-diphenylacetamide
, Austria, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Preparation of diphenylacetic acid dimethylamide
, Germany, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
Reference
Palladium-complex-catalyzed reactions of ketenes with allylic carbonates or acetates. Novel syntheses of α-allylated carboxylic esters and 1,3-dienes
Mitsudo, Takeaki; Kadokura, Mamoru; Watanabe, Yoshihisa, Journal of Organic Chemistry, 1987, 52(9), 1695-9

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Catalysts: Sodium dodecyl sulfate
Reference
A convenient procedure for preparation of diphenylacetamide derivatives
Eckstein, Z.; Jelenski, P.; Kowal, J.; Rusek, D., Synthetic Communications, 1982, 12(3), 201-8

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
The mechanism of sodium borohydride reduction of N,N-dimethyl-2-chloro-2,2-diphenylacetamide, revisited
Simig, Gyula; Lempert, Karoly; Szabadkai, Istvan; Toth, Gabor; Tamas, Jozsef, Journal of Chemical Research, 1980, (8),

Synthetic Circuit 17

Reaction Conditions
Reference
Single electron transfer-initiated thermal reactions of arylmethyl halides. Part 8. The reaction of 2-halo-N,N-dimethyl-2,2-diphenylacetamides with sodium methoxide in 2,2-dimethoxypropane. The effects of added acetone, temperature elevation, and of the nature of the halogen. Refinement of the reaction mechanism
Lempert, Karoly; Simig, Gyula; Tamas, Jozsef; Toth, Gabor, Journal of the Chemical Society, 1984, (12), 1927-36

Synthetic Circuit 18

Reaction Conditions
Reference
Simultaneous preparation of carboxylic acid amides and sodium cyanate
, Hungary, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Photostimulated reactions of N,N-disubstituted amide enolate anions with haloarenes by the SRN1 mechanism in liquid ammonia
Rossi, Roberto A.; Alonso, Ruben A., Journal of Organic Chemistry, 1980, 45(7), 1239-41

Synthetic Circuit 20

Reaction Conditions
Reference
Anomalous substitutions and reductive dehalogenations of α,α-diaryl-α-halogeno-N,N-dimethylacetamides by methoxide
Simig, Gy.; Lempert, K.; Tamas, J.; Szepesy, P., Tetrahedron Letters, 1977, (13), 1151-4

Diphenamid Raw materials

Diphenamid Preparation Products

Diphenamid Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:957-51-7)
A LA DING
anhua.mao@aladdin-e.com

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